Mercaptoethylguanidine (MEG) dihydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercaptoethylguanidine dihydrobromide typically involves the reaction of 2-mercaptoethylamine with cyanamide, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of mercaptoethylguanidine dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Mercaptoethylguanidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Scientific Research Applications
Mercaptoethylguanidine dihydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of mercaptoethylguanidine dihydrobromide involves the selective inhibition of inducible nitric oxide synthase, which reduces the production of nitric oxide . Additionally, the compound scavenges peroxynitrite, a reactive nitrogen species, thereby mitigating oxidative stress and inflammation . These actions are mediated through the interaction with specific molecular targets and pathways involved in nitric oxide synthesis and oxidative stress response .
Comparison with Similar Compounds
Aminoguanidine: Another nitric oxide synthase inhibitor with similar anti-inflammatory properties.
N-omega-nitro-L-arginine methyl ester (L-NAME): A widely used nitric oxide synthase inhibitor.
S-methylisothiourea: Known for its selective inhibition of inducible nitric oxide synthase.
Uniqueness: Mercaptoethylguanidine dihydrobromide stands out due to its dual function as both a nitric oxide synthase inhibitor and a peroxynitrite scavenger . This dual action enhances its efficacy in reducing oxidative stress and inflammation compared to other similar compounds .
Properties
IUPAC Name |
2-(2-sulfanylethyl)guanidine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRKDSAUNIOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C(N)N.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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